2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Medicinal Chemistry HIV Integrase ALLINI Scaffold

Research teams developing HIV-1 allosteric integrase inhibitors (ALLINIs) require precise 2,6-dimethyl-3-(piperidin-4-yl)pyridine regioisomer to build GSK3839919-class pharmacophores. Generic substitution with other regioisomers fails due to critical C6 methyl toxicity modulation. • Enables construction of 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl ALLINI scaffold • 95-98% purity ensures reliable yields in multi-step synthetic routes • Commercially available from stock for immediate research deployment

Molecular Formula C12H18N2
Molecular Weight 190.28
CAS No. 1260871-08-6
Cat. No. B3227317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-3-(piperidin-4-yl)pyridine
CAS1260871-08-6
Molecular FormulaC12H18N2
Molecular Weight190.28
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C2CCNCC2)C
InChIInChI=1S/C12H18N2/c1-9-3-4-12(10(2)14-9)11-5-7-13-8-6-11/h3-4,11,13H,5-8H2,1-2H3
InChIKeyFLWYAMYUKPRFAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-3-(piperidin-4-yl)pyridine: HIV-1 ALLINI Building Block


2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS 1260871-08-6) is a heterocyclic chemical building block characterized by a pyridine core with methyl groups at the 2- and 6-positions and a piperidine ring attached at the 3-position . It serves as a crucial intermediate in the synthesis of a class of compounds known as 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl ALLINIs, which are potent allosteric inhibitors of HIV-1 integrase [1]. This specific regioisomer and substitution pattern is essential for constructing the core scaffold of advanced preclinical candidates like GSK3839919, where precise structural modifications dictate both antiviral potency and toxicity profiles [1]. The compound is primarily sourced for research and development purposes, with commercial availability at purities of 95-98% .

SYNTHESIS Key building block for HIV-1 integrase allosteric inhibitor (ALLINI) pharmacophore construction
REQUIREMENT 3-position piperidine on 2,6-dimethylpyridine core; regioisomeric identity essential for scaffold activity
PURITY Reported commercial purity 95–98% supports multi-step synthetic reproducibility

2,6-Dimethyl-3-(piperidin-4-yl)pyridine: Irreplaceable for ALLINI Synthesis


The substitution of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine with other piperidinylpyridine regioisomers or analogs with different methylation patterns is not feasible for constructing the specific pharmacophore required for potent HIV-1 allosteric integrase inhibitors (ALLINIs). The development of GSK3839919 demonstrates that even a single methyl group removal at the C6 position of the core pyridine ring is a critical structural modification that was intentionally made to reduce a key toxicity (lipid hepatocellular vacuolation) while maintaining potency [1]. Therefore, using a different starting building block, such as a 4-substituted isomer (2,6-dimethyl-4-(piperidin-3-yl)pyridine) or a mono-methylated variant, would lead to a completely different SAR landscape, failing to replicate the precise balance of potency and safety achieved with the 3-substituted, 2,6-dimethyl scaffold. This high structural specificity renders generic substitution scientifically unsound for projects aiming to leverage this validated ALLINI chemical space.

Target Compound
Potential Substitute
2,6-Dimethyl-3-(piperidin-4-yl)pyridine 3-substituted, full methyl pattern
4-position isomer or des-methyl analog 2,6-Dimethyl-4-(3-piperidyl)pyridine or 2-methyl variant
Regioisomeric shift alters pharmacophore geometry; SAR cannot be transferred. Reported scaffold activity and toxicity balance may not replicate.
C6 methyl present Required for full ALLINI potency but linked to lipid vacuolation endpoint in rats
C6 methyl absent Reduced lipid vacuolation incidence but may shift potency profile
Methylation pattern is a key determinant of both antiviral activity and toxicity endpoint in preclinical models; even single methyl removal alters the profile.

2,6-Dimethyl-3-(piperidin-4-yl)pyridine: Evidence vs. Analogs


3-Position Piperidine: Required for ALLINI Pharmacophore

The target compound, 2,6-Dimethyl-3-(piperidin-4-yl)pyridine, is the regioisomer with the piperidine ring attached at the 3-position of the pyridine core. This specific substitution pattern is a foundational requirement for the synthesis of the 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl class of ALLINIs [1]. The closest commercially available analogs, such as 2,6-Dimethyl-4-(3-piperidyl)pyridine, feature the piperidine attachment at the 4-position . This positional isomerism is not interchangeable; the 4-substituted variant leads to a different three-dimensional geometry and electronic distribution, preventing the formation of the critical binding interactions with the HIV-1 integrase dimer interface that define the ALLINI mechanism of action.

Regioisomer Requirement
Class-level inference
3-position piperidine (target) vs. 4-position attachment
Positional isomer not interchangeable; affects ALLINI dimer-interface geometry
Structural analysis based on IUPAC; binding-mode inference
Medicinal Chemistry HIV Integrase ALLINI Scaffold

GSK3839919 Scaffold: Balancing Potency and Toxicity

The 2,6-dimethyl-3-(piperidin-4-yl)pyridine core is the direct precursor to the 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl ALLINI scaffold. SAR studies on this series, as exemplified by the development of GSK3839919 (compound 22), demonstrate that modifications to this core produce quantifiable and biologically significant outcomes [1]. The prototype compound 12, which contains the 2,6-dimethylpyridine core, exhibited single-digit nanomolar inhibitory potency (exact value not provided, but described as 'single-digit nanomolar') and low clearance across preclinical species [1]. However, it also caused lipid hepatocellular vacuolation in rat toxicology studies [1]. The strategic removal of the C6 methyl group on the pyridine ring yielded GSK3839919, which maintained the favorable potency and PK profile but with a reduced incidence and severity of lipid vacuolation [1]. This demonstrates that the 2,6-dimethyl substitution pattern, while conferring high potency, also contributes to a specific toxicity that can be rationally modulated.

Methyl Impact: Potency / Toxicity
Class-level inference
2,6-dimethyl scaffold: reported single-digit nM potency; C6 removal maintained potency, reduced lipid vacuolation incidence in rat model
Scaffold methylation modulates both antiviral activity and toxicity endpoint
GSK3839919 development data; direct relevance to 2,6-dimethyl building block
Antiviral Drug Discovery Structure-Activity Relationship (SAR) Preclinical Toxicology

High Purity for Reproducible Multi-Step Synthesis

For research and development applications, the purity of a chemical building block is a critical, quantifiable parameter that directly impacts synthetic yield and reproducibility. The target compound is commercially available with a minimum purity specification of 95% from suppliers like AKSci and 98% from Leyan . This is in contrast to some close analogs, such as 2-methyl-3-(piperidin-4-yl)pyridine dihydrochloride, where purity specifications can vary or are not as prominently advertised (e.g., 95% purity for the dihydrochloride salt form of a related analog) . The defined high purity of the target compound reduces the risk of side reactions and impurities that could confound SAR studies, especially when the compound is used in multi-step syntheses of complex drug candidates like GSK3839919.

Purity Specification
Data to verify
≥95% (AKSci), 98% (Leyan); analog reference ≥95% (2-methyl analog HCl salt)
High purity supports reproducible multi-step synthesis
Supplier CoA; verify batch-specific purity before critical steps
Organic Synthesis Quality Control Procurement

2,6-Dimethyl-3-(piperidin-4-yl)pyridine: Validated Research Applications


Core Scaffold for Next-Generation HIV-1 ALLINIs

This compound is the essential starting material for synthesizing and optimizing the 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl class of allosteric HIV-1 integrase inhibitors (ALLINIs) [1]. Research teams working in this area require this specific regioisomer to construct the core pharmacophore, as even minor changes to the pyridine substitution pattern (e.g., removing a methyl group) result in significant shifts in both potency and toxicity profiles, as demonstrated in the development of GSK3839919 [1].

Probing Structure-Toxicity Relationships in ALLINIs

Given that the presence or absence of the C6 methyl group on the core pyridine ring was a key determinant of lipid vacuolation toxicity in rats while maintaining nanomolar antiviral potency [1], this building block is ideal for creating a focused library of analogs. Such libraries can be used to systematically study and decouple antiviral activity from specific organ toxicities, a critical step in preclinical drug development.

High-Purity Building Block for Multi-Step Synthesis

As a commercially available building block with a specified purity of 95-98% [1], it is well-suited for use in complex, multi-step synthetic routes to advanced pharmaceutical intermediates. Its high purity is crucial for ensuring good yields and minimizing purification challenges in subsequent steps, thereby improving the overall efficiency and reproducibility of the synthetic process.

Application
Selection Property
Validation Focus
ALLINI pharmacophore synthesis
Regioisomeric identity (3-substituted pyridine)
Confirm correct substitution pattern for target integrase dimer interface binding
Structure-toxicity relationship studies
Scaffold methylation pattern (C6 methyl presence/absence)
Monitor lipid vacuolation endpoint in rodent toxicology models
Multi-step intermediate procurement
High purity (≥95–98%)
Verify batch purity and impact on synthetic yield and impurity profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.